kobe2602

Übersicht

Beschreibung

Kobe2602 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen Ras- und Raf-Proteinen angreift. Er ist bekannt für seine Fähigkeit, die Bindung von H-Ras·GTP an c-Raf-1 RBD mit einem Ki-Wert von 149 μM zu hemmen . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung für ihre potenziellen therapeutischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung als Pulver mit einer Reinheit von ≥ 98% geliefert wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert. Die Verbindung wird typischerweise in spezialisierten Laboren hergestellt und von Chemieunternehmen für Forschungszwecke geliefert. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Kobe2602 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is supplied as a powder with a purity of ≥ 98% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kobe2602 unterliegt verschiedenen chemischen Reaktionen, darunter:

Hemmung der Ras-Raf-Bindung: This compound hemmt die Bindung von H-Ras·GTP an c-Raf-1 RBD.

Hemmung der Phosphorylierung: Es hemmt effizient die Phosphorylierung von MEK und ERK, die nachgeschaltete Kinasen von Raf sind.

Häufige Reagenzien und Bedingungen

Konzentration: This compound wird in Zellassays in Konzentrationen von 2 μM bis 20 μM verwendet.

Lösungsmittel: Es ist in DMSO mit einer maximalen Konzentration von 39,0 mg/mL löslich.

Hauptprodukte gebildet

Die primäre Wirkung von this compound ist die Hemmung der Ras-Raf-Interaktion, die zu einer reduzierten Phosphorylierung nachgeschalteter Kinasen und einer Hemmung der Zellproliferation führt .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ras-Raf Interaction Inhibitor: Kobe2602 functions as an inhibitor of the Ras-Raf interaction . It inhibits the binding of H-Ras⋅GTP to c-Raf-1 RBD with a Ki value of 149 μM .

Anti-cancer Activity: this compound exhibits antitumor activity and effectively inhibits both anchorage-dependent and independent growth, inducing apoptosis of H-ras(G12V)-transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK, Akt, and RalA, as well as the upstream molecule Son of sevenless . this compound also demonstrates antitumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-ras(G12V) gene when administered orally .

Inhibition of Ebola Virus: this compound, along with Embelin, can disrupt the VP30 and NP interaction, demonstrating anti-Ebola virus activities . this compound inhibits the transcription and replication of the Ebola genome .

Detailed Research Findings

Inhibitory Effects on Ras Signaling Pathways: this compound inhibits the phosphorylation of MEK and ERK, which are downstream kinases of Raf in NIH 3T3 cells transiently expressing H-Ras . At a concentration of 20 μM, this compound efficiently inhibits the phosphorylation of MEK and ERK .

Binding Properties: this compound binds efficiently to M-Ras, Rap2A, and RalA but weakly to Rap1A compared with H-Ras . It shows very weak binding activity toward Cdc42 and Rac1, while it has some binding activity toward RhoA . this compound also binds to H-Ras⋅GDP .

Synergistic Antiviral Effect: this compound shows a synergistic anti-EBOV effect when combined with Embelin . The antiviral efficacy (EC50) increased from 1 μM by Kobe0065 alone to 351 nM when Kobe0065 and Embelin were combined in a 4:1 ratio .

Data Table

Case Studies

Xenograft Studies: In xenograft studies using human colon carcinoma SW480 cells carrying the G12V K-ras gene, oral administration of this compound demonstrated antitumor activity .

Wirkmechanismus

Kobe2602 exerts its effects by inhibiting the interaction between Ras and Raf proteins. This inhibition prevents the phosphorylation of downstream kinases such as MEK and ERK, leading to reduced cell proliferation and induction of apoptosis in transformed cells . The compound specifically targets the binding of H-Ras·GTP to c-Raf-1 RBD .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Hemmung der Ras-Raf-Interaktion mit einem relativ hohen Ki-Wert von 149 μM . Seine Fähigkeit, nachgeschaltete Phosphorylierungsereignisse zu hemmen und Apoptose in transformierten Zellen zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung .

Biologische Aktivität

Kobe2602 is a small-molecule inhibitor that has emerged as a promising candidate in the fight against cancers driven by RAS mutations, particularly H-RAS and K-RAS. Its biological activity has been characterized through various studies, revealing its mechanisms of action, efficacy in inhibiting tumor growth, and potential as an anticancer therapeutic.

This compound functions primarily by inhibiting the interaction between RAS proteins and their downstream effectors. Specifically, it targets the binding of H-RAS·GTP to c-Raf-1, which is crucial for the activation of the MAPK signaling pathway. This inhibition leads to a cascade of downstream effects:

- Inhibition of MEK/ERK Pathway : this compound effectively inhibits the phosphorylation of MEK and ERK in NIH 3T3 cells expressing activated H-RAS, demonstrating its ability to disrupt critical signaling pathways involved in cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in H-RAS transformed cells, suggesting its role in promoting cancer cell death .

- Impact on Oncogenic Pathways : Treatment with this compound results in down-regulation of several key molecules involved in oncogenic signaling, including Akt and RalA .

In Vitro Studies

This compound's efficacy was evaluated using various cancer cell lines:

- Colony Formation Assays : In soft agar assays, this compound inhibited anchorage-independent growth of H-RAS transformed NIH 3T3 cells with an IC50 value around 1.4 μM, which is comparable to other known inhibitors like sorafenib .

- Cell Proliferation : At a concentration of 20 μM, this compound nearly completely inhibited the proliferation of H-RAS transformed cells under serum-reduced conditions .

In Vivo Studies

This compound was further tested in xenograft models:

- Tumor Growth Inhibition : Daily oral administration of this compound at a dose of 80 mg/kg resulted in approximately 40-50% inhibition of tumor growth in nude mice bearing SW480 human colon carcinoma xenografts with K-RAS G12V mutations. This effect was less potent compared to sorafenib, which achieved about 65% inhibition .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other inhibitors:

| Compound | Target | IC50 (µM) | Effect on Tumor Growth (%) | Apoptosis Induction |

|---|---|---|---|---|

| This compound | H-RAS·GTP | 1.4 | 40-50% | Yes |

| Sorafenib | BRAF | 0.5 | 65% | Yes |

| AMG 510 | KRAS G12C | 0.5 | Not specified | Yes |

Case Studies and Research Findings

- In Silico Discovery : The discovery of this compound was facilitated by an in silico screening approach that identified compounds capable of binding to specific pockets on RAS proteins. This structural insight has guided further development and optimization of RAS inhibitors .

- Structural Analysis : NMR studies have confirmed that this compound binds effectively to H-RAS·GTP, suggesting a mechanism where it occupies critical binding sites necessary for RAS-effector interactions .

- Clinical Implications : Given the prevalence of RAS mutations in various cancers (approximately 30% across different types), compounds like this compound represent a novel approach to targeting these challenging oncogenes directly. Ongoing research aims to enhance its potency and specificity for clinical applications .

Eigenschaften

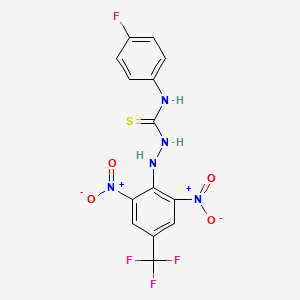

IUPAC Name |

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBSITXCGPXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.